Ethyl 4-[(tert-butyldimethylsilyl)oxy]-1-methylcyclohexanecarboxylate
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Overview
Description
Ethyl 4-[(tert-butyldimethylsilyl)oxy]-1-methylcyclohexanecarboxylate is a complex organic compound characterized by the presence of a tert-butyldimethylsilyloxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(tert-butyldimethylsilyl)oxy]-1-methylcyclohexanecarboxylate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . This reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(tert-butyldimethylsilyl)oxy]-1-methylcyclohexanecarboxylate can undergo various chemical reactions, including:
Substitution: The silyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxone in methanol
Reduction: LiAlH4 or NaBH4
Substitution: Nucleophiles such as RLi, RMgX, or RCuLi
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Oxone leads to the formation of primary alcohols, while reduction with LiAlH4 results in the corresponding alcohols .
Scientific Research Applications
Ethyl 4-[(tert-butyldimethylsilyl)oxy]-1-methylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Potential precursor for biologically active molecules.
Medicine: Intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(tert-butyldimethylsilyl)oxy]-1-methylcyclohexanecarboxylate involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection is crucial in multi-step organic syntheses, as it prevents unwanted side reactions and allows for selective functional group transformations . The molecular targets and pathways involved include the formation of pentavalent silicon intermediates during nucleophilic attack by fluoride ions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 4-(tert-Butyldimethylsilyl)oxy-1-butanol
Uniqueness
Ethyl 4-[(tert-butyldimethylsilyl)oxy]-1-methylcyclohexanecarboxylate is unique due to its specific structural arrangement, which combines a cyclohexane ring with a tert-butyldimethylsilyloxy group. This combination provides enhanced stability and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C16H32O3Si |
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Molecular Weight |
300.51 g/mol |
IUPAC Name |
ethyl 4-[tert-butyl(dimethyl)silyl]oxy-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H32O3Si/c1-8-18-14(17)16(5)11-9-13(10-12-16)19-20(6,7)15(2,3)4/h13H,8-12H2,1-7H3 |
InChI Key |
NRBYAIZPMBCNBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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